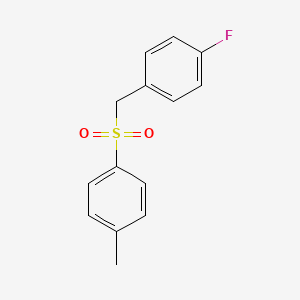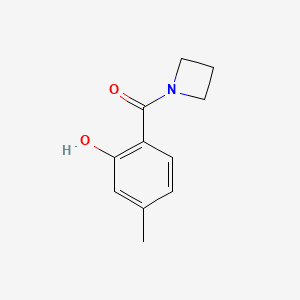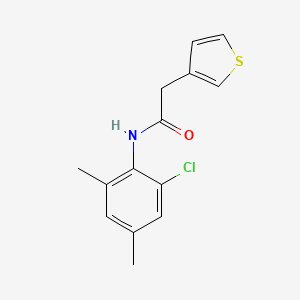
5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide, also known as FBTA, is a chemical compound that has gained significant attention in the scientific research community for its potential therapeutic applications. FBTA is a benzothiophene derivative that has been synthesized and studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide involves the inhibition of various enzymes and pathways that are involved in cell growth and survival. 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases and histone deacetylases, which are essential for cell cycle progression and gene expression. Additionally, 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been shown to activate the p53 pathway, which is involved in the regulation of cell death and DNA repair.
Biochemical and Physiological Effects
5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, which results in the inhibition of cell growth and proliferation. Additionally, 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been shown to reduce the growth of tumor xenografts in animal models. In Alzheimer's disease and Parkinson's disease research, 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been shown to reduce the accumulation of toxic proteins and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and well-characterized mechanism of action. However, 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide also has limitations, including its low solubility in water and potential toxicity at high doses.
Direcciones Futuras
For 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide research include the development of more potent and selective derivatives, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties for clinical use. Additionally, the combination of 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Métodos De Síntesis
The synthesis of 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide involves the reaction of 5-fluoro-2-aminobenzothiophene with N,N-dimethylcarbamoyl chloride in the presence of a base. The resulting product is purified by column chromatography to yield the final compound. The synthesis of 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been reported in several studies and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease and Parkinson's disease research, 5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide has been studied for its neuroprotective effects and potential to prevent the accumulation of toxic proteins in the brain.
Propiedades
IUPAC Name |
5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNOS/c1-13(2)11(14)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCGCIVYFVKRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(S1)C=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N,N-dimethyl-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,1-di(propan-2-yl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472154.png)





![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)


![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)



![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)